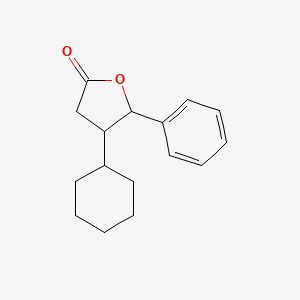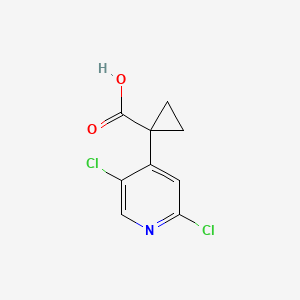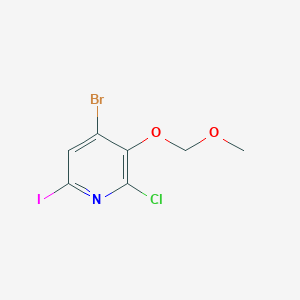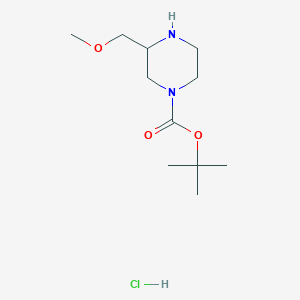
1-Propylazetidin-3-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylazetidin-3-olhydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propylazetidin-3-olhydrochloride can be synthesized through several methods. One common approach involves the ring-opening polymerization of azetidine derivatives. This process can be carried out using either anionic or cationic polymerization mechanisms . Another method involves the reaction of dimethylaniline with epoxy chloropropane, followed by heating and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Propylazetidin-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Propylazetidin-3-olhydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Propylazetidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
1-Propylazetidin-3-olhydrochloride can be compared with other similar compounds, such as azetidine and its derivatives. These compounds share a similar four-membered ring structure but differ in their substituents and functional groups. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from other azetidine derivatives .
List of Similar Compounds
- Azetidine
- 1-Benzhydryl-3-hydroxylazetidine hydrochloride
- 1-Propylazetidine
- 3-Hydroxyazetidine
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
1-propylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-7-4-6(8)5-7;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
XNTYCHPUZSKCIA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC(C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)

![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)
